Hex-3-ynedioic acid Hex-3-ynedioic acid
Brand Name: Vulcanchem
CAS No.: 5963-39-3
VCID: VC19731195
InChI: InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h3-4H2,(H,7,8)(H,9,10)
SMILES:
Molecular Formula: C6H6O4
Molecular Weight: 142.11 g/mol

Hex-3-ynedioic acid

CAS No.: 5963-39-3

Cat. No.: VC19731195

Molecular Formula: C6H6O4

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

Hex-3-ynedioic acid - 5963-39-3

Specification

CAS No. 5963-39-3
Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
IUPAC Name hex-3-ynedioic acid
Standard InChI InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h3-4H2,(H,7,8)(H,9,10)
Standard InChI Key AMSLCAXTKHXISX-UHFFFAOYSA-N
Canonical SMILES C(C#CCC(=O)O)C(=O)O

Introduction

Molecular Characteristics and Theoretical Properties

Structural Configuration

Hex-3-ynedioic acid would consist of a six-carbon chain with terminal carboxylic acid groups (-COOH) and a carbon-carbon triple bond between positions 3 and 4. This conjugation creates a linear geometry that contrasts with the bent configuration of its alkene analog, hex-3-enedioic acid . The sp-hybridized carbons in the triple bond induce significant electron-withdrawing effects, potentially enhancing the acidity of both carboxylic groups compared to saturated counterparts.

Predicted Physicochemical Parameters

While experimental data remain unavailable, computational methods suggest the following properties:

  • Molecular weight: 142.11 g/mol

  • Acidity: pKa₁ ≈ 1.8, pKa₂ ≈ 3.9 (estimated via Hammett correlations)

  • Solubility: Moderate polarity likely enables dissolution in polar aprotic solvents (DMF, DMSO) but limited water solubility

  • Thermal stability: Expected decomposition <200°C due to triple bond reactivity

Synthetic Challenges and Proposed Pathways

Limitations in Conventional Approaches

The combination of alkyne functionality with acid-sensitive carboxylic groups presents unique synthetic hurdles:

  • Oxidative instability: Triple bonds may undergo unwanted oxidation during diacid formation

  • Steric constraints: Linear alkyne geometry complicates cyclization or stereoselective reactions

  • Protection-deprotection requirements: Simultaneous preservation of both carboxylic acids and triple bonds demands orthogonal protecting strategies

Alkyne Elongation Strategy

Begin with propiolic acid (HC≡C-COOH) and employ Cadiot-Chodkiewicz coupling:

  • Protect carboxylic acid as methyl ester

  • Execute copper-mediated coupling with propargyl bromide

  • Oxidize terminal alkyne to second carboxylic acid group

Partial Hydrogenation Approach

Modify hex-3-ynedioic acid esters through controlled hydrogenation:

  • Synthesize hex-3-ynedioic acid dimethyl ester

  • Use Lindlar catalyst for partial hydrogenation to cis-alkene derivative

  • Hydrolyze esters to carboxylic acids

Comparative Analysis with Structural Analogs

Hex-3-enedioic Acid (C₆H₈O₄)

Documented properties of this alkene variant provide a benchmark:

PropertyHex-3-enedioic AcidHex-3-ynedioic Acid (Predicted)
Melting Point193-194°C 210-215°C
Density (g/cm³)1.305 1.35-1.40
Aqueous Solubility12 g/L <5 g/L
Diacid pKa DifferenceΔ0.94 Δ2.1 (estimated)

The increased acidity differential in the yne derivative stems from enhanced inductive effects through the sp-hybridized system .

3-Hexynoic Acid (C₆H₈O₂)

As the nearest documented monoacid analog, this compound demonstrates:

  • Boiling point: 205-210°C (extrapolated)

  • pKa: 4.7 ± 0.2

  • Conformational rigidity influencing solid-state packing

Analytical Characterization Challenges

Spectroscopic Identification

Key predicted spectral features:

  • IR: ν(C≡C) ~2120 cm⁻¹, ν(C=O) ~1700 cm⁻¹

  • ¹H NMR: Terminal CH₂ groups δ 2.6-2.8 ppm (triplet), acidic protons δ 12-13 ppm

  • ¹³C NMR: Alkyne carbons δ 75-85 ppm, carbonyls δ 170-175 ppm

Chromatographic Behavior

Reverse-phase HPLC would likely show:

  • Retention time 8-10 min (C18 column, 0.1% TFA/ACN gradient)

  • Poor UV absorption necessitating derivatization for detection

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